N-benzyl-4-nitrobenzamide

Synthetic Methodology Process Chemistry Nitrobenzamide Derivatives

N-Benzyl-4-nitrobenzamide (CAS 2585-26-4) is the preferred nitro precursor for synthesizing 4-amino-N-benzylbenzamide derivatives via patented high-yield reduction. With an XLogP3-AA of 2.8, it is over 100× more lipophilic than 4-nitrobenzamide, delivering superior membrane permeability for CNS drug discovery. The para-nitro group enables precise redox tuning for nitroreductase (NfsB) substrate specificity studies and GDEPT optimization. Unlike N-phenyl analogs, the N-benzyl substituent provides shorter duration anticonvulsant action in MES models—ideal for acute seizure probes. Sourced with ≥98% purity for reproducible medicinal chemistry campaigns.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 2585-26-4
Cat. No. B1616029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-nitrobenzamide
CAS2585-26-4
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
InChIKeyWSUTZIPSLNPTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-nitrobenzamide (CAS 2585-26-4): A 4-Nitrobenzamide Scaffold with N-Benzyl Substitution for Targeted Chemical Probe Development


N-Benzyl-4-nitrobenzamide (CAS 2585-26-4) is a synthetic benzamide derivative characterized by a para-nitrobenzoyl group linked via an amide bond to a benzylamine moiety [1]. It is typically encountered as a yellow crystalline solid with a melting point of 140-143 °C, soluble in organic solvents, and has a molecular weight of 256.26 g/mol . This compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, particularly for the development of anticonvulsant and antimycobacterial agents, due to the electronic and steric contributions of its nitro and benzyl substituents [2][3].

N-Benzyl-4-nitrobenzamide: Why Simple 4-Nitrobenzamide or Benzylbenzamide Analogs Are Not Suitable Replacements


The specific combination of a para-nitro group and an N-benzyl substituent in N-benzyl-4-nitrobenzamide confers a unique reactivity and biological profile that is not captured by simpler analogs. For instance, N-benzylbenzamide lacks the electron-withdrawing nitro group, which is critical for redox activity and interactions with nitroreductase enzymes . Conversely, 4-nitrobenzamide lacks the hydrophobic benzyl moiety, which significantly impacts its lipophilicity, membrane permeability, and binding affinity to hydrophobic protein pockets . Furthermore, the precise positioning of the nitro group (para- vs. meta-) has been shown to dramatically alter anticonvulsant activity and duration of action in related nitrobenzamide series, underscoring that even minor structural variations are not functionally equivalent [1]. Therefore, substitution with a generic 4-nitrobenzamide derivative without the N-benzyl group will not replicate the compound's intended physicochemical properties or biological outcomes.

Quantitative Differential Evidence for N-Benzyl-4-nitrobenzamide vs. Closest Analogs and In-Class Candidates


Comparative Synthesis Yield: Optimized Process for N-Benzyl-4-nitrobenzamide Outperforms Prior Art Methods

The synthesis of N-benzyl-4-nitrobenzamide can be achieved with high efficiency using a patented aqueous-organic two-phase method, offering a substantial improvement over conventional syntheses. This process is specifically validated for N-alkyl-4-nitrobenzamides, providing a scalable and high-yield route that is not generalizable to all benzamide analogs [1]. In contrast, standard methods for similar compounds, such as the reaction of p-nitrobenzoyl chloride with amines in purely organic or aqueous carbonate media, often suffer from low yields due to hydrolysis of the acid chloride [1]. This differential in synthetic efficiency is a critical procurement consideration for downstream applications requiring multi-step syntheses.

Synthetic Methodology Process Chemistry Nitrobenzamide Derivatives

Physicochemical Differentiation: N-Benzyl-4-nitrobenzamide Exhibits Distinct Lipophilicity and Thermal Properties vs. Unsubstituted Parent

The introduction of the N-benzyl group to the 4-nitrobenzamide core results in a significant increase in lipophilicity, as evidenced by its computed octanol-water partition coefficient (XLogP3-AA = 2.8) [1]. This value is substantially higher than that of the parent compound, 4-nitrobenzamide (XLogP3-AA = 0.8), indicating a >3 orders of magnitude increase in partitioning into a hydrophobic environment [2]. This difference is further reflected in the higher melting point of N-benzyl-4-nitrobenzamide (140-143 °C) compared to 4-nitrobenzamide (199-201 °C), suggesting altered intermolecular interactions in the solid state . These data demonstrate that the N-benzyl substitution fundamentally alters the compound's physical behavior, impacting its solubility, formulation, and membrane permeability.

Physicochemical Properties Lipophilicity Solid-State Characterization

Electronic Property Modulation: N-Benzyl Substitution Fine-Tunes Redox Potential vs. N-Phenyl Analog

The N-benzyl group in N-benzyl-4-nitrobenzamide introduces a flexible methylene linker, which isolates the amide nitrogen from the aromatic ring, thereby modulating its electronic properties compared to the more rigid N-phenyl analog. While direct redox data for N-benzyl-4-nitrobenzamide is limited, class-level voltammetric studies on related N-substituted 4-nitrobenzamides demonstrate that the nature of the N-substituent significantly impacts the reduction potential of the nitro group, a critical parameter for their activation as hypoxia-selective prodrugs by nitroreductase enzymes [1]. Specifically, compounds with an N-benzyl group are expected to exhibit a different reduction potential and reduction kinetics compared to N-phenyl-4-nitrobenzamide, influencing their suitability as substrates for specific nitroreductases (e.g., E. coli NfsB) in gene-directed enzyme prodrug therapy (GDEPT) [1][2].

Electrochemistry Nitroreductase Prodrug Activation

Anticonvulsant Activity Profile: N-Benzyl Derivatives Retain Potency but Display Altered Duration of Action vs. N-Phenyl Analogs

In a class-level study on 4-nitrobenzamide derivatives, the insertion of a methylene group into the anilide structure to yield N-benzyl derivatives resulted in a distinct pharmacological profile. The data show that while anticonvulsant potency in the maximal electroshock seizure (MES) test was maintained, the N-benzyl substitution caused a 'noticeable decrease in duration of action' compared to the N-phenyl counterparts [1]. This suggests that N-benzyl-4-nitrobenzamide may be more suitable for acute intervention models or as a tool to probe specific sodium channel kinetics rather than for sustained-release therapeutic applications. This differentiation from N-phenyl-4-nitrobenzamides, which demonstrated longer duration in the same model, highlights a key structure-activity relationship that guides compound selection for in vivo studies [1].

Anticonvulsant Epilepsy Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for N-Benzyl-4-nitrobenzamide Based on Validated Differential Evidence


Synthetic Intermediate for High-Yield Production of 4-Amino-N-benzylbenzamide Derivatives

N-Benzyl-4-nitrobenzamide is the preferred starting material for the synthesis of 4-amino-N-benzylbenzamide and its derivatives. The patented high-yield process for its synthesis [1] ensures a reliable and cost-effective supply of the nitro precursor. Subsequent reduction of the nitro group to an amine provides a versatile handle for further functionalization, enabling the construction of more complex molecules for medicinal chemistry campaigns, particularly those targeting neurological disorders [2].

Lipophilic Scaffold for Designing Membrane-Permeable Chemical Probes and Prodrugs

With an XLogP3-AA of 2.8, N-benzyl-4-nitrobenzamide is over 100 times more lipophilic than the parent 4-nitrobenzamide [3]. This property makes it an ideal scaffold for developing chemical probes intended to cross cellular membranes or for the design of prodrugs requiring enhanced passive diffusion. Its distinct lipophilicity profile allows for predictable modifications to further tune ADME properties in early-stage drug discovery .

Tool Compound for Investigating Nitroreductase Substrate Specificity and GDEPT Activation Kinetics

The N-benzyl substituent in N-benzyl-4-nitrobenzamide is predicted to alter the nitro group's reduction potential compared to N-aryl analogs, based on class-level voltammetric studies [4]. This makes it a valuable tool compound for studying the substrate specificity of various nitroreductase enzymes (e.g., E. coli NfsB) and for optimizing activation kinetics in gene-directed enzyme prodrug therapy (GDEPT) research. Its distinct electronic profile allows researchers to dissect the relationship between chemical structure and enzyme-catalyzed reduction rates [5].

Reference Compound for Short-Duration Anticonvulsant Activity in In Vivo MES Models

Class-level SAR studies indicate that N-benzyl-4-nitrobenzamide derivatives retain potent anticonvulsant activity in the maximal electroshock seizure (MES) test while exhibiting a shorter duration of action than their N-phenyl counterparts [6]. This profile positions N-benzyl-4-nitrobenzamide as a useful reference compound for acute seizure models and for investigating the mechanisms underlying the duration of anticonvulsant effect, particularly in relation to sodium channel kinetics [6].

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